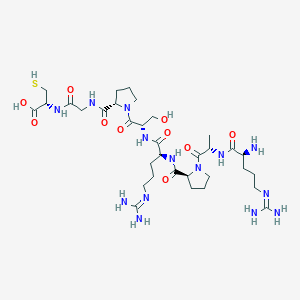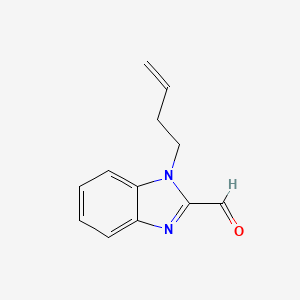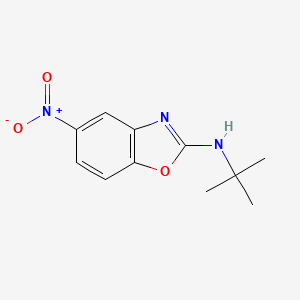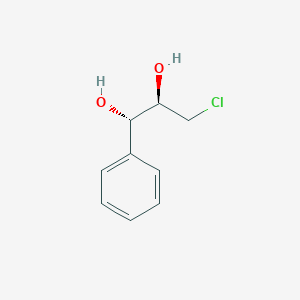
1,2-Propanediol, 3-chloro-1-phenyl-, (1S,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-chloro-1-phenyl-, (1S,2R)- is an organic compound with the molecular formula C9H11ClO2. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (1S,2R) notation indicates the specific stereochemistry of the compound. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 3-chloro-1-phenyl-, (1S,2R)- can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with phenylmagnesium bromide under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to achieve high yields and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-chloro-1-phenyl-, (1S,2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Propanediol, 3-chloro-1-phenyl-, (1S,2R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-chloro-1-phenyl-, (1S,2R)- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of intermediates and transition states that lead to the final products.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 3-chloro-: A simpler analog without the phenyl group.
1,2-Propanediol, 3-bromo-1-phenyl-: A similar compound with a bromine atom instead of chlorine.
1,2-Propanediol, 3-chloro-1-methyl-: A related compound with a methyl group instead of a phenyl group.
Uniqueness
1,2-Propanediol, 3-chloro-1-phenyl-, (1S,2R)- is unique due to its specific stereochemistry and the presence of both a chloro and phenyl group. This combination of features imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
655240-39-4 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
(1S,2R)-3-chloro-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C9H11ClO2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2/t8-,9-/m0/s1 |
InChI Key |
UYKRRGHTJOUMLI-IUCAKERBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](CCl)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CCl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
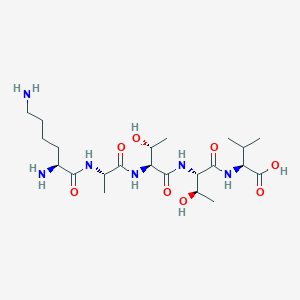
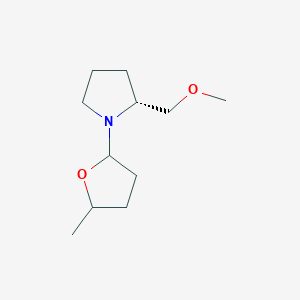
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)

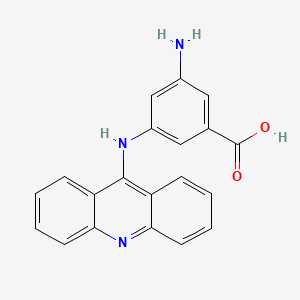
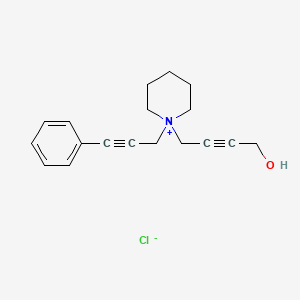
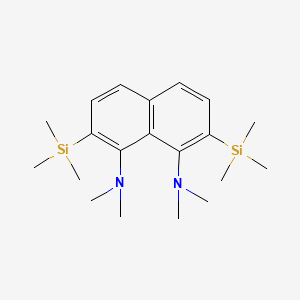
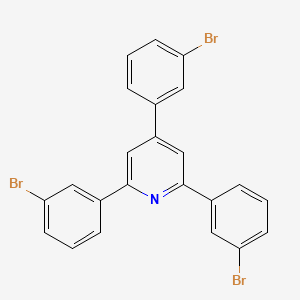
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
